4-chloro-3-nitro-N'-phenylbenzohydrazide
Description
4-Chloro-3-nitro-N'-phenylbenzohydrazide is a benzohydrazide derivative characterized by a benzoyl backbone substituted with a chlorine atom at the 4-position, a nitro group at the 3-position, and a phenyl hydrazide group at the N'-position. Benzohydrazides are widely studied due to their versatility in forming metal complexes, hydrogen-bonding interactions, and bioactive scaffolds .
Properties
IUPAC Name |
4-chloro-3-nitro-N'-phenylbenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c14-11-7-6-9(8-12(11)17(19)20)13(18)16-15-10-4-2-1-3-5-10/h1-8,15H,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINJRBIHTBMOPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N’-phenylbenzohydrazide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with phenylhydrazine. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the hydrazide bond. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-3-nitro-N’-phenylbenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-nitro-N’-phenylbenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 4-chloro-3-amino-N’-phenylbenzohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Hydrazones with different aldehydes or ketones.
Scientific Research Applications
4-chloro-3-nitro-N’-phenylbenzohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways involving hydrazides.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-N’-phenylbenzohydrazide depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The nitro and chloro groups can enhance the binding affinity and specificity of the compound for its molecular targets. Additionally, the hydrazide moiety can form stable complexes with metal ions, which may be relevant in certain catalytic or therapeutic applications.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Substituents on the benzohydrazide ring significantly influence electronic, steric, and hydrogen-bonding properties:
- N'-Phenylbenzohydrazide (CAS 532-96-7) : The parent compound lacks substituents on the benzoyl ring. It serves as a precursor for metal complexes (e.g., Cu, Mn, Co) with corrosion inhibition properties .
- 4-Chloro-N-phenylbenzohydrazide derivatives: The 4-chloro substituent enhances electron-withdrawing effects, improving corrosion inhibition efficiency in acidic media. For example, Mn(II) and Co(II) complexes of 4-chloro-N-phenylbenzohydrazide exhibit anodic-type inhibition via adsorption on metal surfaces .
- 2-Amino-N'-phenylbenzohydrazide: The amino group at the 2-position facilitates intramolecular hydrogen bonding (HB), as observed in NMR studies (Figure 19, ). This HB stabilizes the molecule and influences solubility .
- Halo derivatives (e.g., 5-bromo) : Bromine substituents increase molecular weight and polarizability, enhancing interactions in antileishmanial and antimicrobial applications .
Table 1: Substituent Effects on Key Properties
Comparison of Bioactive Derivatives
- Antileishmanial Activity: Derivatives like 2-amino-5-bromo-N′-phenylbenzohydrazide (1b) and 2-amino-N′-(4-bromophenyl)benzohydrazide (1g) show moderate to high activity against Leishmania parasites. The nitro group in the target compound may enhance redox activity or target binding .
- N-Myc Inhibition: Substituents such as cyano and trifluoromethyl groups on benzohydrazide scaffolds (e.g., VPC-70619) are critical for binding to N-Myc-Max oncoproteins. The 3-nitro group in the target compound could similarly influence π-stacking or electrostatic interactions .
Corrosion Inhibition Mechanisms
Benzohydrazides act as mixed-type inhibitors, forming protective films on metal surfaces. Quantum chemical studies correlate inhibition efficiency with parameters like EHOMO (electron-donating ability) and EGap (stability). The 4-Cl and 3-NO₂ groups in the target compound likely lower EGap, enhancing adsorption via lone-pair electrons from Cl and NO₂ .
Table 2: Corrosion Inhibition Performance
| Compound | Inhibition Efficiency (%) | Metal Surface | Reference |
|---|---|---|---|
| N'-Phenylbenzohydrazide | 75–85 | Mild steel | |
| Co(II) complex of 4-Cl derivative | 92 | Aluminum | |
| Mn(II) complex | 89 | Oilfield steel |
Hydrogen Bonding and Crystallography
Intramolecular HB in N'-phenylbenzohydrazide derivatives (Figure 19, ) stabilizes planar conformations. The 3-nitro group in the target compound may disrupt HB networks compared to amino or methyl substituents, altering crystallization behavior. X-ray studies of 2-methyl-N′-(4-methylbenzoyl)-N′-phenylbenzohydrazide reveal planar structures stabilized by π-π stacking, suggesting similar packing for the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
